Tri-O-benzyl-D-galactal
Overview
Description
Tri-O-benzyl-D-galactal is a chemical compound with the empirical formula C27H28O4 and a molecular weight of 416.51 g/mol . It is an important building block in the synthesis of oligosaccharides, which are essential in various biological and chemical processes . The compound is characterized by its three benzyl groups attached to the galactal structure, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-O-benzyl-D-galactal can be synthesized through the benzylation of D-galactal. The process typically involves the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is carried out under reflux conditions to ensure complete benzylation of the hydroxyl groups on the galactal molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale benzylation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of high-purity starting materials and the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Tri-O-benzyl-D-galactal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, acetic acid, dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, methanol, dimethyl sulfoxide.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tri-O-benzyl-D-galactal is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Mechanism of Action
The mechanism of action of Tri-O-benzyl-D-galactal involves its role as a glycosyl donor in glycosylation reactions . The compound’s benzyl groups provide steric protection, allowing for selective reactions at specific sites on the molecule . The glycosylation process typically involves the formation of a glycosidic bond between the galactal and an acceptor molecule, facilitated by catalysts such as Lewis acids or transition metals . This mechanism is crucial in the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Tri-O-benzoyl-D-galactal: Similar in structure but with benzoyl groups instead of benzyl groups.
Tri-O-acetyl-D-galactal: Contains acetyl groups instead of benzyl groups.
Tri-O-benzyl-D-glucal: Similar structure but derived from glucose instead of galactose.
Uniqueness: Tri-O-benzyl-D-galactal is unique due to its specific benzylation pattern, which provides distinct steric and electronic properties compared to its analogs . This uniqueness makes it particularly valuable in selective glycosylation reactions and the synthesis of specific oligosaccharides .
Properties
IUPAC Name |
(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLLYBWXIUMIT-ZONZVBGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370475 | |
Record name | Tri-O-benzyl-D-galactal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80040-79-5 | |
Record name | Tri-O-benzyl-D-galactal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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